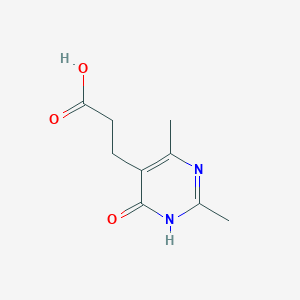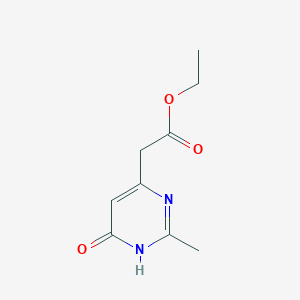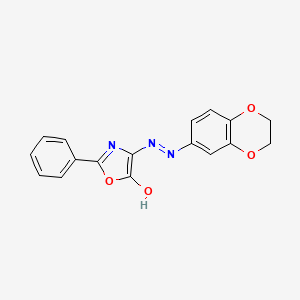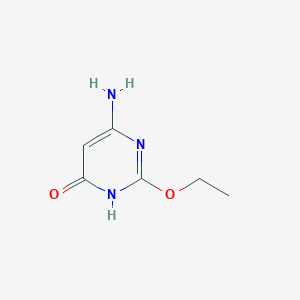![molecular formula C11H6F3N5O2 B1418283 3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 CAS No. 1105195-38-7](/img/structure/B1418283.png)
3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮
描述
This compound belongs to a new family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Molecular Structure Analysis
The molecular formula of the compound is C11H6F3N5O2 . The compound forms a covalent bond with Cys797 in a distinct “DFG-in-C-helix-out” inactive EGFR conformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 81.4 Ų .科学研究应用
合成与结构分析
溶液相平行合成:Sun、Chen 和 Yang (2011) 的一项研究详细介绍了一种用于 5-取代 7H-1,2,3-三唑并[4,5-d]嘧啶-7-酮的溶液相平行合成方法,展示了这些化合物的有效合成,其中可能包括 3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 (Sun, Chen, & Yang, 2011)。
晶体结构测定:Zhao Jun (2005) 合成了相关化合物 3-苄基-5-环己基氨基-6-苯基-3,6-二氢-1,2,3-三唑并[4,5-d]嘧啶-7-酮,并使用 X 射线衍射分析了其晶体结构,深入了解了固态中的分子构象和排列 (Zhao Jun, 2005)。
化学转化与反应
区域选择性烷基化:Islam、Ashida 和 Nagamatsu (2008) 的研究探索了类似化合物的区域选择性烷基化,这为理解 3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮在各种化学条件下的反应方式提供了基础 (Islam, Ashida, & Nagamatsu, 2008)。
微波辅助合成:Divate 和 Dhongade-Desai (2014) 展示了一种用于三唑并嘧啶衍生物的高效微波辅助合成方法,该方法可应用于 3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮的合成 (Divate & Dhongade-Desai, 2014)。
潜在的生物活性
抗病毒和抗肿瘤活性:Islam、Ashida 和 Nagamatsu 的研究还强调了三唑并嘧啶具有中等的抗病毒和抗肿瘤活性,为 3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 的生物应用提供了可能的探索方向 (Islam, Ashida, & Nagamatsu, 2008)。
抗菌活性:Abu-Hashem 和 Gouda (2017) 研究了具有三唑并嘧啶部分的新型喹啉、色满、吡唑衍生物的抗菌活性。他们的发现可以深入了解 3-[4-(三氟甲氧基)苯基]-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 的抗菌潜力 (Abu-Hashem & Gouda, 2017)。
作用机制
Target of Action
The primary target of the compound 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The compound 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells .
生化分析
Biochemical Properties
3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates cell cycle progression . By binding to the active site of CDK2, 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has shown interactions with other kinases and signaling proteins, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also modulates cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Furthermore, 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and apoptosis . These cellular effects underscore the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been shown to interact with other kinases and signaling proteins, further modulating cellular processes . The compound’s ability to inhibit multiple targets makes it a promising candidate for combination therapies in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as cell type, tissue specificity, and the presence of transporters .
Subcellular Localization
The subcellular localization of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The presence of specific targeting signals and post-translational modifications may direct the compound to these compartments . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects .
属性
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O2/c12-11(13,14)21-7-3-1-6(2-4-7)19-9-8(17-18-19)10(20)16-5-15-9/h1-5H,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYNQRIZZPMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)




![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)